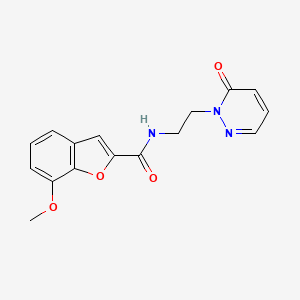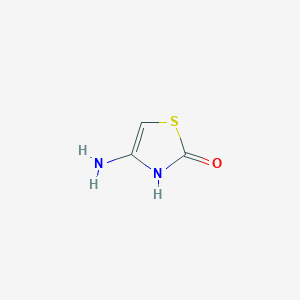![molecular formula C26H25N3O5 B2676678 Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-55-8](/img/structure/B2676678.png)
Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound that features a biphenyl group, a piperazine ring, and a nitrobenzenecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Piperazine Ring: The biphenyl intermediate is then reacted with a piperazine derivative under nucleophilic substitution conditions.
Introduction of the Nitro Group: Nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.
Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its piperazine and biphenyl groups.
Material Science: Its structural properties make it suitable for the development of polymers and advanced materials.
Biology and Medicine:
Pharmaceuticals: Potential use as a drug candidate due to its complex structure, which may interact with various biological targets.
Biological Probes: Used in the study of enzyme interactions and receptor binding due to its functional groups.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Utilized in the production of specialty chemicals and materials.
作用机制
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- Methyl 4-[4-(2-phenyl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate
- Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-aminobenzenecarboxylate
Comparison:
- Structural Differences: The presence of different substituents on the benzene ring or variations in the piperazine ring can significantly alter the compound’s properties.
- Unique Features: The specific arrangement of the biphenyl group and the nitrobenzenecarboxylate moiety in Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate provides unique steric and electronic properties, making it distinct from similar compounds.
This detailed overview covers the essential aspects of Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate, from its synthesis to its applications and unique characteristics
属性
IUPAC Name |
methyl 3-nitro-4-[4-[2-oxo-2-(4-phenylphenyl)ethyl]piperazin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-34-26(31)22-11-12-23(24(17-22)29(32)33)28-15-13-27(14-16-28)18-25(30)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXUAJWEOQAAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2676596.png)

![N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2676598.png)


![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
![N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2676605.png)
![4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)

![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![2,4-dichloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2676616.png)
![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2676617.png)
